4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
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Overview
Description
4-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of specific photoredox catalysts and controlled light exposure to drive the cycloaddition process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several scientific research applications:
Biology: Its unique structure allows for the exploration of new bioactive compounds that can interact with biological targets in novel ways.
Medicine: The compound’s potential as a drug scaffold makes it valuable in the design of new therapeutic agents.
Industry: It can be used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde: This compound features a bromine atom instead of a methyl group, which can significantly alter its reactivity and applications.
2-Oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, offering a different three-dimensional structure for interacting with biological targets.
Uniqueness
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific bicyclic structure with an incorporated nitrogen atom. This structure provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-7-2-5(3-7)8(4-9)6(7)10/h4-5H,2-3H2,1H3 |
InChI Key |
VIGKVEPRKGVKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)N(C2=O)C=O |
Origin of Product |
United States |
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